

The Role of Triphenylborane in Frustrated Lewis Pairs: A Technical Guide

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Abstract

Frustrated Lewis Pair (FLP) chemistry has emerged as a powerful paradigm for small molecule activation and metal-free catalysis. While the highly electrophilic tris(pentafluorophenyl)borane, B(C6F5)3, has been a dominant Lewis acid in this field, the less Lewis acidic and more economical **triphenylborane**, B(C6H5)3 or BPh3, offers a unique and often advantageous alternative. This technical guide provides an in-depth exploration of the core principles governing the role of **triphenylborane** in FLP chemistry. It is intended for researchers, scientists, and drug development professionals who wish to understand and apply this chemistry in their work. The guide covers the fundamental concepts of BPh3-based FLPs, their synthesis and reactivity, and their applications in key catalytic transformations such as hydrogenation and small molecule activation. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are provided to facilitate practical application and further research.

Introduction to Frustrated Lewis Pairs and the Position of Triphenylborane

Frustrated Lewis Pairs (FLPs) are combinations of a Lewis acid and a Lewis base that are sterically hindered from forming a classical dative adduct.[1] This "frustration" leaves the acidic



and basic sites available to cooperatively activate a variety of small molecules, most notably dihydrogen (H2), which has traditionally been the domain of transition metal catalysts.[2]

The reactivity of an FLP is critically dependent on the electronic and steric properties of both the Lewis acid and the Lewis base. While highly electron-deficient boranes like B(C6F5)3 are potent Lewis acids and form highly reactive FLPs, their cost and sensitivity can be prohibitive for some applications. **Triphenylborane** (BPh3) presents itself as a commercially available and less expensive alternative.[3][4]

1.1. Lewis Acidity of **Triphenylborane**: A Comparative Perspective

Triphenylborane is a weaker Lewis acid than its perfluorinated counterpart, B(C6F5)3.[4] This difference in Lewis acidity has profound implications for its role in FLPs. The electron-withdrawing fluorine atoms in B(C6F5)3 significantly increase the electrophilicity of the boron center.[5] The Lewis acid strength of B(C6F5)3 is experimentally seven orders of magnitude higher than that of **triphenylborane**.[5]

However, the weaker Lewis acidity of BPh3 is not necessarily a disadvantage. In certain catalytic cycles, a weaker Lewis acid can lead to more facile product release or prevent catalyst inhibition. Furthermore, the choice of a sufficiently strong Lewis base can compensate for the lower acidity of BPh3 to achieve small molecule activation.[4]

Lewis Acid	Hydride Affinity (ΔΗΗΑ, kcal/mol)	Gutmann-Beckett Acceptor Number (AN)
B(C6F5)3	-112	74.9 (in C6D6)
BPh3	-74.4	Not widely reported, but significantly lower

Table 1: Comparison of Lewis Acidity Parameters for B(C6F5)3 and BPh3.[4]

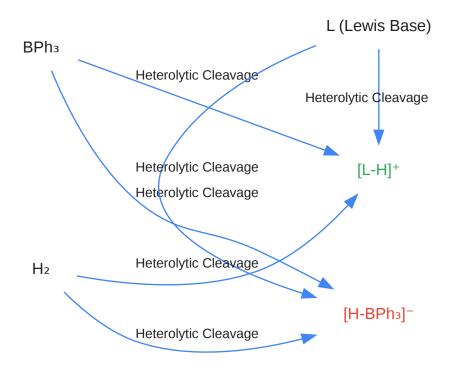
Activation of Small Molecules by Triphenylborane-Based FLPs



The hallmark of FLP chemistry is the activation of small molecules. BPh3-based FLPs have been successfully employed in the activation of a range of substrates, with the most prominent example being the heterolytic cleavage of dihydrogen.

2.1. Dihydrogen Activation

The combination of BPh3 with a sterically hindered, strong Lewis base can overcome the thermodynamic barrier to H2 cleavage. The process involves the polarization of the H-H bond across the Lewis acidic boron center and the Lewis basic center, leading to the formation of a phosphonium or ammonium cation and a hydridoborate anion.



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Figure 1: General scheme for H₂ activation by a BPh₃-based FLP.

Theoretical calculations have shown that for the FLP system BPh3/P(tBu)3, the reaction with H2 is endergonic (Δ GR = +18.2 kcal/mol), in contrast to the exergonic reaction for B(C6F5)3/P(tBu)3 (Δ GR = -14.7 kcal/mol).[4] This highlights the necessity of employing very strong Lewis bases to drive the reaction forward when using BPh3.

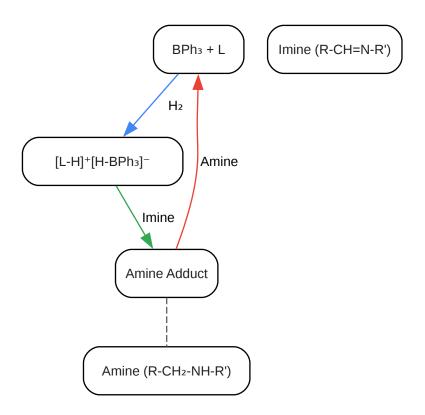


Catalytic Applications of Triphenylborane-Based FLPs

The ability of BPh3-based FLPs to activate H2 has been harnessed in a variety of metal-free catalytic hydrogenations.

3.1. Hydrogenation of Imines

The reduction of imines to amines is a fundamental transformation in organic synthesis. BPh3-based FLPs have been shown to be effective catalysts for this reaction. For instance, the combination of BPh3 with a strong phosphazene base or Verkade's superbase can quantitatively hydrogenate N-benzylidene aniline to N-benzyl aniline.[4]



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Figure 2: Catalytic cycle for the hydrogenation of an imine by a BPh₃-based FLP.



Lewis Base	Substrate	Product	Yield	Reference
Phosphazene	N-benzylidene aniline	N-benzyl aniline	Quantitative	[4]
Verkade's base	N-benzylidene aniline	N-benzyl aniline	71% (as borate salt)	[4]

Table 2: Examples of Imine Hydrogenation using BPh3-based FLPs.

3.2. Semi-Hydrogenation of Alkynes

A notable application of BPh3 in FLP catalysis is the semi-hydrogenation of alkynes to alkenes. To overcome the thermal degradation of molecular BPh3/pyridine FLPs at the high temperatures required for this transformation, a polymeric version of **triphenylborane**, Poly-BPh3, has been developed. This polymeric Lewis acid, in combination with pyridine, exhibits enhanced thermal stability and reusability.[4]

Substrate	Product	Conversion (%)	Selectivity (%)
Phenylacetylene	Styrene	>99	>99
1-Octyne	1-Octene	>99	>99
4-Ethynylanisole	4-Vinylanisole	>99	>99

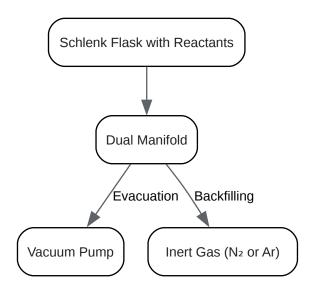
Table 3: Semi-hydrogenation of terminal alkynes catalyzed by Poly-BPh3/pyridine FLP.[4]

Experimental Protocols

4.1. General Considerations for FLP Chemistry

All manipulations involving frustrated Lewis pairs should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Solvents should be dried and degassed prior to use.





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Figure 3: Simplified workflow for setting up a reaction under inert atmosphere.

4.2. Synthesis of Poly-BPh3

This procedure is adapted from the literature for the synthesis of a polymeric Lewis acid based on **triphenylborane**.[4]

- Materials: Triphenylborane (BPh3), 1,2-dichloroethane, aluminum chloride (AlCl3), anhydrous dichloromethane.
- Procedure:
 - In a flame-dried Schlenk flask under an inert atmosphere, dissolve **triphenylborane** in anhydrous 1,2-dichloroethane.
 - Cool the solution to 0 °C in an ice bath.
 - Slowly add aluminum chloride in portions while stirring.
 - Allow the reaction mixture to warm to room temperature and stir for 24 hours.
 - Quench the reaction by carefully adding methanol.



- The resulting polymer is then filtered, washed extensively with methanol and dichloromethane, and dried under vacuum.
- 4.3. Catalytic Hydrogenation of N-benzylidene aniline

This is a general procedure for the FLP-catalyzed hydrogenation of an imine.

- Materials: N-benzylidene aniline, triphenylborane (BPh3), phosphazene base P2-Et, dry toluene, H2 gas.
- Procedure:
 - In a glovebox, charge a pressure-rated reaction vessel with N-benzylidene aniline,
 triphenylborane (5 mol%), and the phosphazene base (5 mol%).
 - Add dry, degassed toluene to dissolve the reactants.
 - Seal the vessel, remove it from the glovebox, and connect it to a hydrogen gas line.
 - Pressurize the vessel with H2 (e.g., 50 bar) and heat to the desired temperature (e.g., 120
 °C) with stirring.
 - After the reaction is complete (monitored by TLC or GC-MS), cool the vessel to room temperature and carefully vent the H2.
 - The reaction mixture can be purified by column chromatography on silica gel to afford Nbenzyl aniline.

4.4. NMR Characterization of FLP Adducts

The formation of phosphonium or ammonium borate salts from the activation of H2 can be monitored by multinuclear NMR spectroscopy.

- 1H NMR: The appearance of a new signal for the proton on the Lewis base (e.g., a P-H or N-H proton) and a broad signal for the hydride on the borate anion.
- 11B NMR: A shift in the boron resonance is expected upon formation of the four-coordinate borate species. The signal for BPh3 will be replaced by a new, typically upfield-shifted and



broader signal for the [H-BPh3]- anion.

• 31P NMR: For phosphine-based FLPs, the formation of the phosphonium cation will result in a downfield shift of the phosphorus resonance.

Sample Preparation for NMR: Samples for NMR analysis should be prepared in a glovebox using deuterated solvents that have been dried over an appropriate drying agent. The sample is then transferred to an NMR tube fitted with a J. Young valve or sealed with a cap and parafilm for transport to the spectrometer.

Conclusion

Triphenylborane, while a weaker Lewis acid than the widely used B(C6F5)3, is a valuable and versatile component in the design of frustrated Lewis pairs. Its lower cost and, in some cases, unique reactivity profile make it an attractive alternative for a range of catalytic applications, particularly when paired with a sufficiently strong Lewis base. The development of a polymeric form of BPh3 further enhances its utility by improving thermal stability and catalyst recyclability. This guide has provided a comprehensive overview of the fundamental principles, key applications, and practical experimental considerations for utilizing **triphenylborane** in FLP chemistry, with the aim of fostering further innovation in this exciting field of metal-free catalysis.

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